molecular formula C23H29N3O B10877439 2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol

2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol

Cat. No.: B10877439
M. Wt: 363.5 g/mol
InChI Key: OLEWITLZBZXNDN-ZVHZXABRSA-N
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Description

2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol is a complex organic compound known for its unique structure and properties It is a derivative of phenol, featuring bulky tert-butyl groups and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The imino group can be reduced to an amine under hydrogenation conditions.

    Substitution: The tert-butyl groups can be substituted under specific conditions, although they are generally resistant to many reagents due to steric hindrance.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Strong acids or bases can facilitate substitution reactions, although the bulky tert-butyl groups provide significant steric protection.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted phenols depending on the reagents used.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The bulky tert-butyl groups enhance the stability of the resulting phenoxyl radical, making it an effective antioxidant . Additionally, the benzimidazole moiety may interact with specific molecular targets, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzimidazole moiety in 2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol distinguishes it from other similar compounds

Properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(E)-(2-methylbenzimidazol-1-yl)iminomethyl]phenol

InChI

InChI=1S/C23H29N3O/c1-15-25-19-10-8-9-11-20(19)26(15)24-14-16-12-17(22(2,3)4)21(27)18(13-16)23(5,6)7/h8-14,27H,1-7H3/b24-14+

InChI Key

OLEWITLZBZXNDN-ZVHZXABRSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2N1/N=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC1=NC2=CC=CC=C2N1N=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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